molecular formula C24H18ClFN4O2 B11657629 5-(4-(Benzyloxy)phenyl)-N'-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 302918-10-1

5-(4-(Benzyloxy)phenyl)-N'-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11657629
CAS No.: 302918-10-1
M. Wt: 448.9 g/mol
InChI Key: JBBOOHURMYFHSO-MZJWZYIUSA-N
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Description

5-(4-(Benzyloxy)phenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a benzyloxyphenyl group, a chloro-fluorobenzylidene moiety, and a pyrazole carbohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)phenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the synthesis of the benzyloxyphenyl intermediate through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Synthesis of the Chloro-Fluorobenzylidene Intermediate: The next step involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization to Form the Pyrazole Core: The final step involves the cyclization of the hydrazone intermediate with the benzyloxyphenyl intermediate under acidic conditions to form the pyrazole carbohydrazide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzyloxy)phenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the chloro-fluorobenzylidene moiety, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-(Benzyloxy)phenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)phenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The inhibition of these enzymes disrupts cellular processes, leading to the suppression of cancer cell growth and proliferation. Additionally, the compound’s electronic properties enable it to participate in charge transfer processes, making it valuable in materials science applications.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(Methoxy)phenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-(4-(Benzyloxy)phenyl)-N’-(2-bromo-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The uniqueness of 5-(4-(Benzyloxy)phenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly effective in certain applications, such as enzyme inhibition and electronic materials, where other similar compounds may not perform as well.

Properties

CAS No.

302918-10-1

Molecular Formula

C24H18ClFN4O2

Molecular Weight

448.9 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18ClFN4O2/c25-20-7-4-8-21(26)19(20)14-27-30-24(31)23-13-22(28-29-23)17-9-11-18(12-10-17)32-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+

InChI Key

JBBOOHURMYFHSO-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC=C4Cl)F

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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